2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(14)8-15/h3-4,6,10,15H,1-2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSBTKOMUOPNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC(=C2)C#N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2-(hydroxymethyl)pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-[2-(Formyl)pyrrolidin-1-yl]pyridine-4-carbonitrile or 2-[2-(Carboxyl)pyrrolidin-1-yl]pyridine-4-carbonitrile.
Reduction: Formation of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-amine.
Substitution: Formation of halogenated derivatives such as 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3-chloropyridine-4-carbonitrile.
Scientific Research Applications
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, alteration of gene expression, or modulation of cellular signaling processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine Carbonitrile Derivatives
Key Differences and Implications
Heterocyclic Substituents
- Pyrrolidine vs. Piperazine : The target compound’s pyrrolidine ring (5-membered) offers distinct conformational constraints compared to the 6-membered piperazine in the analogue from . Piperazine’s larger ring size may enhance solubility but reduce binding specificity in certain biological targets .
Electronic and Steric Effects
- Carbonitrile Position : The 4-position carbonitrile in the target compound contrasts with the 3-position in the piperazinyl-thiophene analogue (). This positional shift alters electron distribution, influencing reactivity and intermolecular interactions.
- Thiophene vs. Pyrrolidine : The thiophenyl group in ’s compound provides aromaticity and π-stacking capabilities, whereas the pyrrolidine in the target compound favors hydrogen bonding and flexibility .
Biological Activity
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyrrolidine ring and a pyridine ring, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure includes:
- A hydroxymethyl group that enhances solubility and reactivity.
- A pyrrolidine ring that provides flexibility and potential for interaction with biological targets.
- A pyridine ring that is known to participate in various biochemical processes.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In vitro studies have shown that derivatives of pyrrolidine can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Pyrrolidine derivative A | 0.0039 | S. aureus |
| Pyrrolidine derivative B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity against strains like Candida albicans. The MIC values for antifungal activity were reported as follows:
| Compound | MIC (µM) | Target Fungus |
|---|---|---|
| Pyrrolidine derivative C | 16.69 | C. albicans |
| Pyrrolidine derivative D | 78.23 | Fusarium oxysporum |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Histamine Receptor Modulation : Similar compounds have been noted to act as antagonists at the histamine H3 receptor, which could influence various physiological processes including appetite regulation and neurotransmission .
- Antimicrobial Mechanisms : The presence of electron-donating or electron-withdrawing groups in the structure enhances the interaction with bacterial cell membranes or enzymatic pathways critical for bacterial survival .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrrolidine derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile, and how can reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodology :
- Step 1 : Use palladium-catalyzed cross-coupling reactions to introduce the pyrrolidine-hydroxymethyl moiety to the pyridine core. Evidence from analogous nitrile-containing heterocycles suggests dichloromethane as a solvent and NaOH for pH control .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates via ¹H/¹³C NMR .
- Step 3 : Purify via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Yield optimization requires precise temperature control (25–40°C) to avoid decomposition .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the hydroxymethyl group (δ ~3.5–4.0 ppm) and pyridine protons (δ ~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with a mass error <2 ppm .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and hydroxyl (O–H) stretch at ~3200–3600 cm⁻¹ .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light exposure)?
- Methodology :
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC, tracking nitrile group hydrolysis (e.g., formation of carboxylic acid derivatives) .
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .
Advanced Research Questions
Q. How does the hydroxymethyl-pyrrolidine moiety influence binding affinity to biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular Docking : Compare docking scores (Glide/SP or AutoDock Vina) of the target compound with analogs lacking the hydroxymethyl group. Use crystal structures of related enzymes (e.g., kinases) from the PDB .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to immobilized targets like G-protein-coupled receptors (GPCRs) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Analysis : Test across a broad concentration range (nM–mM) in cell-based assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
- Off-Target Profiling : Use kinase/phosphatase inhibitor panels to identify non-specific interactions .
Q. How can computational modeling (e.g., QSAR, DFT) predict the compound’s reactivity and metabolic pathways?
- Methodology :
- Quantum Mechanics (QM) : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density at the nitrile and hydroxymethyl groups, predicting sites for CYP450-mediated oxidation .
- Metabolite Prediction : Use software like MetaSite to simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
Q. What role does stereochemistry play in the compound’s pharmacological profile, and how can enantiomeric purity be ensured?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
